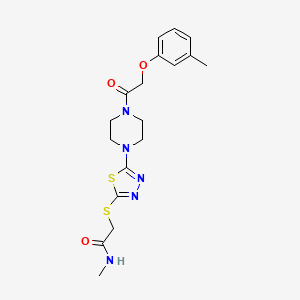
N-methyl-2-((5-(4-(2-(m-tolyloxy)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-2-((5-(4-(2-(m-tolyloxy)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H23N5O3S2 and its molecular weight is 421.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-methyl-2-((5-(4-(2-(m-tolyloxy)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound that incorporates a 1,3,4-thiadiazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitumor, and anti-inflammatory properties.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Thiadiazole moiety : A five-membered ring containing two nitrogen atoms and three carbon atoms, which contributes to its biological activity.
- Piperazine derivative : Enhances the compound's pharmacological properties by improving solubility and bioavailability.
- Acetyl and thio groups : These functional groups are crucial for its interaction with biological targets.
Antimicrobial Activity
Research has shown that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial properties. A study highlighted derivatives of 2-amino-1,3,4-thiadiazole demonstrating potent antibacterial effects against Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) : Some derivatives showed MIC values lower than standard antibiotics like streptomycin and fluconazole .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| N-methyl derivative | 32.6 | Higher than itraconazole (47.5) |
| 2-amino derivative | Varies | Significant against S. aureus and E. coli |
Antitumor Activity
The antitumor potential of thiadiazole derivatives has been extensively studied. Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. For example:
- Cell Lines Tested : Various studies have evaluated the efficacy against different cancer cell lines including breast and lung cancer cells.
| Study | Cell Line | IC50 (μM) |
|---|---|---|
| Study A | MCF-7 (breast cancer) | 10 |
| Study B | A549 (lung cancer) | 15 |
Anti-inflammatory Activity
The anti-inflammatory properties of thiadiazole derivatives have also been documented. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2.
The biological activity of N-methyl derivatives is often attributed to their ability to interact with specific biological targets:
- Enzyme Inhibition : Many thiadiazole derivatives act as inhibitors of enzymes involved in inflammatory pathways.
- Receptor Modulation : Some compounds may act on neurotransmitter receptors or other cellular receptors influencing various physiological responses.
Case Studies
Several case studies have investigated the pharmacological effects of thiadiazole derivatives:
- Case Study 1 : A derivative demonstrated significant antibacterial activity against E. coli with a notable reduction in biofilm formation.
- Case Study 2 : In vivo studies showed that a similar compound reduced tumor size in xenograft models by inducing apoptosis in cancer cells.
Propiedades
IUPAC Name |
N-methyl-2-[[5-[4-[2-(3-methylphenoxy)acetyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3S2/c1-13-4-3-5-14(10-13)26-11-16(25)22-6-8-23(9-7-22)17-20-21-18(28-17)27-12-15(24)19-2/h3-5,10H,6-9,11-12H2,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFOBOMQKJCVEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C3=NN=C(S3)SCC(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














